2-(phenoxymethyl)-1H-benzimidazole
CAS No.: 6637-29-2
Cat. No.: VC21301584
Molecular Formula: C14H12N2O
Molecular Weight: 224.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6637-29-2 |
---|---|
Molecular Formula | C14H12N2O |
Molecular Weight | 224.26 g/mol |
IUPAC Name | 2-(phenoxymethyl)-1H-benzimidazole |
Standard InChI | InChI=1S/C14H12N2O/c1-2-6-11(7-3-1)17-10-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2,(H,15,16) |
Standard InChI Key | XATKRQREMKIRLA-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2 |
Canonical SMILES | C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2 |
Introduction
Property | Value/Description |
---|---|
Molecular Formula | C14H12N2O |
Molecular Weight | 224.26 g/mol |
CAS Number | 6637-29-2 |
IUPAC Name | 2-(phenoxymethyl)-1H-benzimidazole |
InChI | InChI=1S/C14H12N2O/c1-2-6-11(7-3-1)17-10-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2,(H,15,16) |
InChIKey | XATKRQREMKIRLA-UHFFFAOYSA-N |
Structural Characteristics
The structure of 2-(phenoxymethyl)-1H-benzimidazole consists of a benzimidazole ring system with a phenoxymethyl group attached at the 2-position. The benzimidazole nucleus comprises a benzene ring fused with an imidazole ring, creating a planar, aromatic heterocyclic system. The phenoxymethyl substituent introduces additional structural features that influence the compound's physicochemical properties and biological activities .
The structural arrangement provides multiple sites for intermolecular interactions, including hydrogen bonding through the NH group of the imidazole ring and π-π interactions through the aromatic systems. These interactions are crucial for the compound's biological activities, particularly in its interaction with target enzymes and receptors. Crystal structure analysis has revealed important structural features that contribute to the compound's stability and reactivity .
Synthesis Methods
Classical Synthesis Routes
The synthesis of 2-(phenoxymethyl)-1H-benzimidazole typically involves the reaction of o-phenylenediamine with phenoxyacetic acid under acidic conditions. This reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the benzimidazole ring .
The general synthetic route can be described by the following steps:
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Reaction of o-phenylenediamine with phenoxyacetic acid
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Formation of an intermediate amide
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Cyclization under acidic conditions to form the benzimidazole ring
Microwave-Assisted Synthesis
Modern synthetic approaches include microwave-assisted methods, which offer significant advantages over conventional techniques. A study by researchers reported the microwave-assisted synthesis of benzimidazole derivatives, including phenoxymethyl-substituted variants, demonstrating improved reaction efficiency .
The microwave synthesis route offers several advantages:
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Good to excellent yields
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Shorter reaction times (2.5–3.5 minutes compared to hours in conventional methods)
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Use of readily available starting materials
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Simplified purification procedures
This approach represents a more sustainable synthetic method that is particularly valuable for medicinal chemistry research and scale-up processes .
Pharmacological Activities
Antimicrobial Activity
Benzimidazole derivatives, including 2-(phenoxymethyl)-1H-benzimidazole, have demonstrated significant antimicrobial properties against various bacterial strains. Research has shown that these compounds exhibit greater activity against Gram-positive bacteria compared to Gram-negative bacteria .
Studies have indicated that N-alkylated derivatives of phenoxymethyl benzimidazoles show enhanced antibacterial activity. For instance, compound 2g (a derivative with a heptyl group at the N-1 position) demonstrated exceptional inhibitory effects against Streptococcus faecalis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus with minimal inhibitory concentration (MIC) values of 8, 4, and 4 μg/mL, respectively .
Table 2: Antibacterial Activity of Selected Benzimidazole Derivatives
Compound | Bacterial Strain | MIC (μg/mL) | Reference Antibiotic |
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2g | S. faecalis | 8 | Amikacin (256) |
2g | S. aureus | 4 | Amikacin (4) |
2g | MRSA | 4 | Amikacin (8) |
2e | S. aureus | 256 | Amikacin (4) |
2f | S. aureus | 64 | Amikacin (4) |
The data demonstrates that certain derivatives exhibit activity comparable to or better than standard antibiotics against specific bacterial strains .
Antifungal Activity
One of the most promising aspects of 2-(phenoxymethyl)-1H-benzimidazole is its antifungal properties. Research has shown that this compound and its derivatives exhibit moderate to significant activity against various fungal species, including Candida albicans and Aspergillus niger .
A comprehensive study evaluated several benzimidazole derivatives, including those with phenoxymethyl substituents, for their antifungal activities. The results indicated that compounds 1b, 1c, 2e, and 2g showed moderate activities against C. albicans and A. niger with MIC values of 64 μg/mL for both strains .
Table 3: Antifungal Activity of Selected Benzimidazole Derivatives
Compound | Fungal Strain | MIC (μg/mL) | Reference Antifungal |
---|---|---|---|
1b | C. albicans | 64 | Ketoconazole (8) |
1b | A. niger | 64 | Ketoconazole (8) |
1c | C. albicans | 64 | Ketoconazole (8) |
1c | A. niger | 64 | Ketoconazole (8) |
2e | C. albicans | 64 | Ketoconazole (8) |
2e | A. niger | 64 | Ketoconazole (8) |
2g | C. albicans | 64 | Ketoconazole (8) |
2g | A. niger | 64 | Ketoconazole (8) |
The antifungal activity of these compounds is attributed to their ability to inhibit ergosterol synthesis, which is essential for fungal cell membrane integrity. The proposed mechanism involves inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), a crucial enzyme in sterol biosynthesis .
Antiproliferative Activity
Recent studies have also explored the antiproliferative potential of 2-(phenoxymethyl)-1H-benzimidazole derivatives. Research indicates that N-alkylated derivatives exhibit improved anticancer activity compared to the unsubstituted compounds .
In particular, studies on the MDA-MB-231 breast cancer cell line demonstrated that compounds with N-substitution by straight-chain alkyl groups showed enhanced antiproliferative activity with IC50 values ranging from 16.38 to 100 μM. Among these, compound 2g (with a heptyl group at the N-1 position) exhibited the most potent activity with an IC50 value of 16.38 μM .
These findings suggest that the 2-(phenoxymethyl)-1H-benzimidazole scaffold could serve as a promising starting point for the development of novel anticancer agents.
Structure-Activity Relationship
The biological activities of 2-(phenoxymethyl)-1H-benzimidazole and its derivatives are significantly influenced by structural modifications. Research has established several key structure-activity relationships that guide the rational design of more potent analogs .
Impact of N-Alkylation
N-alkylation at position 1 of the benzimidazole ring has been shown to enhance both antimicrobial and antiproliferative activities. Studies indicate that:
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N-substitution with straight-chain alkyl groups improves antiproliferative activity
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The length of the alkyl chain affects activity, with optimal chain lengths varying by target
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For antifungal activity, compounds with moderate chain lengths (4-7 carbons) generally show better activity
Role of the Phenoxymethyl Group
The phenoxymethyl substituent at position 2 is crucial for the compound's biological activity profile. This group:
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Enhances lipophilicity, improving membrane penetration
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Provides additional binding interactions with target enzymes
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Offers a scaffold for further structural modifications to optimize activity
Influence of Additional Substituents
Studies of related compounds have shown that additional substituents on the phenyl ring of the phenoxymethyl group can further modulate activity:
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Methoxy groups at the para position can enhance antiproliferative activity
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Electron-withdrawing groups may influence antimicrobial potency
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Hydroxyl groups at specific positions can affect antifungal properties
These structure-activity relationships provide valuable insights for the rational design of more potent and selective analogs for specific therapeutic applications.
Mechanism of Action
The biological activities of 2-(phenoxymethyl)-1H-benzimidazole and its derivatives are attributed to their interaction with specific molecular targets. Understanding these mechanisms is essential for optimizing their therapeutic potential.
Antifungal Mechanism
The antifungal activity of 2-(phenoxymethyl)-1H-benzimidazole derivatives is primarily attributed to the inhibition of ergosterol biosynthesis. The proposed mechanism involves:
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Penetration of the fungal cell membrane due to the compound's lipophilic nature
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Inhibition of cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51)
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Disruption of ergosterol synthesis, leading to alterations in membrane permeability
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Destabilization of the fungal cell wall, resulting in cell death
This mechanism is similar to that of azole antifungals, which are widely used clinically .
Antibacterial Mechanism
The antibacterial activity of these compounds may involve multiple mechanisms:
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Interaction with dihydrofolate reductase (DHFR), as suggested by molecular docking studies
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Binding to crucial amino acids in the active site of DHFR-NADPH complex
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Disruption of folate metabolism, which is essential for bacterial cell division
Molecular docking studies of compound 2g revealed its ability to form important hydrophobic interactions in the binding site of DHFR-NADPH, which may explain its potent antibacterial activity .
Research Applications and Future Perspectives
2-(Phenoxymethyl)-1H-benzimidazole has diverse applications in scientific research and potential therapeutic development. Its versatile structure and biological activity profile make it a valuable scaffold for medicinal chemistry and drug discovery programs.
Current Research Applications
Current research applications of 2-(phenoxymethyl)-1H-benzimidazole include:
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Use as a building block in the synthesis of more complex organic molecules
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Investigation as a lead compound for antimicrobial and antifungal agent development
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Exploration of its potential as an anticancer agent
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Study of its interactions with various biological targets to elucidate mechanisms of action
Future Research Directions
Several promising avenues for future research include:
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Development of hybrid molecules incorporating the 2-(phenoxymethyl)-1H-benzimidazole scaffold with other pharmacophores
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Exploration of novel synthetic methodologies to access more diverse derivatives
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Investigation of specific molecular targets and binding modes through advanced computational methods
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Evaluation of additional biological activities, such as anti-inflammatory or antiparasitic effects
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